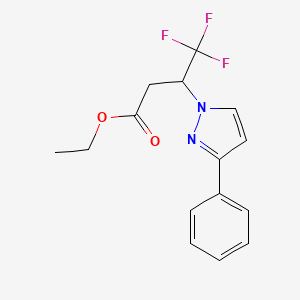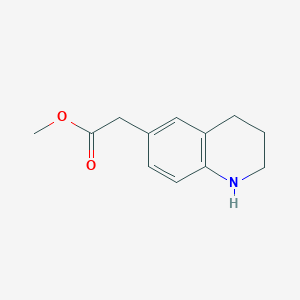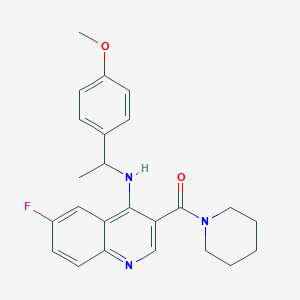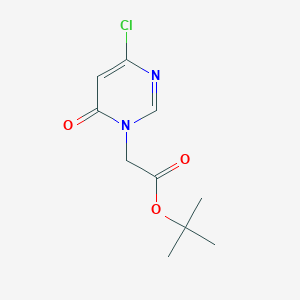![molecular formula C16H12Cl2N2O2S B2483967 (E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850781-91-8](/img/structure/B2483967.png)
(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The scientific interest in benzamide derivatives, including compounds like "(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide," stems from their diverse biological activities and potential applications in medicinal chemistry. Benzamides and related thiazole compounds have been synthesized for various purposes, including as anti-inflammatory, analgesic agents, and potential antifungal agents, highlighting the importance of exploring their synthesis, molecular structure, and properties (Abu‐Hashem et al., 2020).
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, condensation with different amines or aldehydes, and sometimes specific catalysts to achieve the desired chemical structure. For example, the synthesis of benzothiazole derivatives can be achieved through the reaction of benzothiazole with different reagents in the presence of catalysts, leading to various substituted benzamides, showcasing the versatility and complexity of synthetic routes in this chemical class (Saeed et al., 2013).
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the chemical behavior and potential applications of a compound. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are commonly used to determine the molecular geometry, electronic structure, and other characteristics vital for predicting the reactivity and interactions of the compound. The structural characterization of benzamide derivatives has revealed complex supramolecular arrangements, hydrogen bonding patterns, and molecular conformations that significantly influence their chemical and biological properties (Inkaya et al., 2012).
科学的研究の応用
Synthesis and Biological Applications
Synthesis of Novel Heterocyclic Compounds : Novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibition and showed significant analgesic and anti-inflammatory activities, suggesting a potential area of application for related chemical compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial Activity of Pyridine Derivatives : Pyridine derivatives synthesized from amino-substituted benzothiazoles have shown variable and modest antimicrobial activity against various bacterial and fungal strains. This indicates the potential for compounds with similar structures, including benzothiazoles, to be investigated for antimicrobial applications (Patel et al., 2011).
Synthesis and Anticancer Activity : A study on 4-thiazolidinones containing benzothiazole moiety explored their antitumor potential. Several compounds in this class showed significant anticancer activity in in vitro screenings, suggesting that compounds with benzothiazole moieties and related structures could be promising candidates for anticancer research (Havrylyuk et al., 2010).
Chemical Synthesis and Characterization
- Dendrimeric Complexes for Magnetic Behaviors : Research into the synthesis and characterization of dendrimeric melamine-cored complexes capped with various metals explored their magnetic behaviors. This research area might be relevant for compounds like "(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide" in the context of material science and magnetic properties (Uysal & Koç, 2010).
作用機序
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response as they are involved in the conversion of arachidonic acid into prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction of inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of prostaglandins, which are key mediators of inflammation .
将来の方向性
特性
IUPAC Name |
3,5-dichloro-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-20-13-4-3-12(22-2)8-14(13)23-16(20)19-15(21)9-5-10(17)7-11(18)6-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVLHVZYZOUYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)






![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)
![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)

![7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2483905.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)